N-{6'-butyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-ylidene}hydroxylamine
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Overview
Description
N-{6’-butyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-ylidene}hydroxylamine is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6’-butyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-ylidene}hydroxylamine typically involves multiple stepsCommon reagents used in these reactions include methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH), which facilitates the formation of the tricyclic structure .
Industrial Production Methods
the principles of green chemistry and catalysis are often employed to optimize the yield and reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{6’-butyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-ylidene}hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxylamine moiety, using reagents like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines .
Scientific Research Applications
N-{6’-butyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-ylidene}hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{6’-butyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-ylidene}hydroxylamine involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The hydroxylamine moiety can participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
Spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]: Another spiro compound used in organic light-emitting diodes (OLEDs).
1’,3’,3’-trimethyl-6-nitrospiro[chromene-2,2’-indole]: Known for its applications in materials science.
Uniqueness
N-{6’-butyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-ylidene}hydroxylamine is unique due to its specific combination of a spiro structure with a hydroxylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H27NO3 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(NZ)-N-(6-butylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)hydroxylamine |
InChI |
InChI=1S/C21H27NO3/c1-2-3-7-15-13-20(22-23)24-19-14-18-16(12-17(15)19)8-11-21(25-18)9-5-4-6-10-21/h12-14,23H,2-11H2,1H3/b22-20- |
InChI Key |
IDKNOVDPZHNZLG-XDOYNYLZSA-N |
Isomeric SMILES |
CCCCC1=C/C(=N/O)/OC2=C1C=C3CCC4(CCCCC4)OC3=C2 |
Canonical SMILES |
CCCCC1=CC(=NO)OC2=C1C=C3CCC4(CCCCC4)OC3=C2 |
Origin of Product |
United States |
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